molecular formula C9H11N3O2 B12952397 2-Cyclopropoxy-N-hydroxyisonicotinimidamide

2-Cyclopropoxy-N-hydroxyisonicotinimidamide

Cat. No.: B12952397
M. Wt: 193.20 g/mol
InChI Key: UGIGNUCQEHEVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-N-hydroxyisonicotinimidamide is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of nicotinamide and features a cyclopropoxy group attached to the nitrogen atom of the isonicotinimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-N-hydroxyisonicotinimidamide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid with hydroxylamine to form N-hydroxyisonicotinimidamide. This intermediate is then reacted with cyclopropyl bromide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-N-hydroxyisonicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines .

Scientific Research Applications

2-Cyclopropoxy-N-hydroxyisonicotinimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N-hydroxyisonicotinimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxy-N-hydroxyisonicotinimidamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-cyclopropyloxy-N'-hydroxypyridine-4-carboximidamide

InChI

InChI=1S/C9H11N3O2/c10-9(12-13)6-3-4-11-8(5-6)14-7-1-2-7/h3-5,7,13H,1-2H2,(H2,10,12)

InChI Key

UGIGNUCQEHEVMC-UHFFFAOYSA-N

Isomeric SMILES

C1CC1OC2=NC=CC(=C2)/C(=N/O)/N

Canonical SMILES

C1CC1OC2=NC=CC(=C2)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.